molecular formula C10H8BrNO3 B168452 Ethyl 4-bromobenzo[d]oxazole-2-carboxylate CAS No. 117077-82-4

Ethyl 4-bromobenzo[d]oxazole-2-carboxylate

Cat. No. B168452
M. Wt: 270.08 g/mol
InChI Key: UHRDGUSJSLGBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromobenzo[d]oxazole-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of heterocyclic compounds and is widely used in the synthesis of other chemical compounds.

Mechanism Of Action

The mechanism of action of ethyl 4-bromobenzo[d]oxazole-2-carboxylate is not well understood. However, studies have shown that it can interact with cellular targets such as enzymes and receptors, leading to biological effects. For example, some benzoxazole derivatives have been shown to inhibit bacterial DNA gyrase, which is an essential enzyme for bacterial growth.

Biochemical And Physiological Effects

Studies have shown that ethyl 4-bromobenzo[d]oxazole-2-carboxylate and its derivatives exhibit various biochemical and physiological effects. For example, some benzoxazole derivatives have been shown to exhibit antibacterial, antitumor, and anti-inflammatory activities. Furthermore, they have been shown to have potential applications in imaging and sensing.

Advantages And Limitations For Lab Experiments

The advantages of using ethyl 4-bromobenzo[d]oxazole-2-carboxylate in lab experiments include its ease of synthesis, its versatility in the synthesis of other chemical compounds, and its potential applications in various areas. However, one limitation is that its mechanism of action is not well understood, which may hinder its further development.

Future Directions

There are several future directions for the research and development of ethyl 4-bromobenzo[d]oxazole-2-carboxylate. One direction is to investigate its mechanism of action and cellular targets, which may lead to the discovery of new biological activities. Another direction is to explore its potential applications in catalysis and sensing. Furthermore, the synthesis of new derivatives with improved properties and activities is an area of interest.
Conclusion
In conclusion, ethyl 4-bromobenzo[d]oxazole-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its ease of synthesis, versatility, and potential applications make it a valuable tool in the synthesis of other chemical compounds and in various scientific research areas. Further research is needed to fully understand its mechanism of action and to explore its potential applications.

Synthesis Methods

The synthesis of ethyl 4-bromobenzo[d]oxazole-2-carboxylate involves the reaction of 2-amino-5-bromobenzoxazole with ethyl chloroformate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography using a suitable solvent system.

Scientific Research Applications

Ethyl 4-bromobenzo[d]oxazole-2-carboxylate has been extensively used in scientific research due to its potential applications in various areas. It has been used as a building block in the synthesis of other chemical compounds such as benzoxazole derivatives, which have been shown to exhibit antibacterial, antitumor, and anti-inflammatory activities. It has also been used in the synthesis of fluorescent probes for imaging applications. Furthermore, it has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and sensing.

properties

CAS RN

117077-82-4

Product Name

Ethyl 4-bromobenzo[d]oxazole-2-carboxylate

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 4-bromo-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-12-8-6(11)4-3-5-7(8)15-9/h3-5H,2H2,1H3

InChI Key

UHRDGUSJSLGBGT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC2=C(O1)C=CC=C2Br

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=CC=C2Br

Origin of Product

United States

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